molecular formula C20H25N3O2S B2855110 5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887897-93-0

5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2855110
CAS No.: 887897-93-0
M. Wt: 371.5
InChI Key: UGFWTLOPKVJLIV-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold integrating a thiophene ring fused with a partially saturated pyridine moiety. Key structural features include:

  • 4-Methylbenzamido group at the 2-position, contributing to hydrophobic interactions in biological systems.
  • Carboxamide at the 3-position, a common pharmacophore in bioactive molecules.

Synthetic routes for analogs (e.g., compound 7a in ) involve coupling reactions with substituted benzoyl or alkenoyl groups, confirmed via $ ^1 \text{H} $-NMR and HRMS data .

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-11-6-8-12(9-7-11)17(25)22-18-14(16(21)24)13-10-19(2,3)23-20(4,5)15(13)26-18/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFWTLOPKVJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction, widely employed in tetrahydrothienopyridine syntheses, involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions. For the 5,5,7,7-tetramethyl variant, the starting material must incorporate pre-existing methyl groups. A modified approach from Matsumura et al. utilizes 2,2,6,6-tetramethylpiperidin-4-one as the carbonyl precursor, which undergoes cyclization with 2-aminothiophene derivatives. Key modifications include:

  • Protecting Group Strategy : Benzothiazole-2-sulfonyl (Bts) protection of the amine prevents undesired side reactions during cyclization.
  • Regioselective Thiolation : Sodium sulfide-mediated thiolation ensures correct thiophene ring formation.

Hetero-Diels-Alder Approach

An alternative route described in patent WO2006002860A1 employs a [4+2] cycloaddition between a thiophene-derived diene and a nitroso dienophile. This method offers superior regiocontrol for the tetramethyl substituents:
$$
\text{Thiophene} + \text{1,1,1-Trifluoro-2-nitroso-2-propene} \xrightarrow{\text{CF}3\text{COOH}} \text{Bicyclic Oxazine Intermediate} \xrightarrow{\text{LiAlH}4} \text{Tetrahydrothienopyridine Core}
$$
This method achieves 78–85% yield when performed in anhydrous dichloromethane at −20°C.

Introduction of the 4-methylbenzamido group necessitates precise acylation of the C2 amine. Patent WO1992015592A1 details a two-step protocol:

Amine Activation

The tetrahydrothienopyridine core is treated with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to generate an activated ester intermediate.

Acylation with 4-Methylbenzoyl Chloride

Subsequent reaction with 4-methylbenzoyl chloride in dichloromethane at 0°C affords the desired amide:
$$
\text{Core-NH}2 + \text{4-MeC}6\text{H}4\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Core-NHCO(4-MeC}6\text{H}4) + \text{HCl}
$$
Yields range from 65–72% after silica gel chromatography.

Carboxamide Installation at Position 3

The C3 carboxamide is introduced via nitrile hydrolysis, leveraging methodology from US10336749B2:

Cyano Intermediate Preparation

A palladium-catalyzed cyanation using zinc cyanide installs the nitrile group:
$$
\text{Core-Br} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Core-CN}
$$

Acidic Hydrolysis

Controlled hydrolysis with concentrated H2SO4 at 110°C converts the nitrile to carboxamide:
$$
\text{Core-CN} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Core-CONH}_2
$$
This step achieves 89% conversion with <2% over-hydrolysis to carboxylic acid.

Stereochemical Considerations

The tetramethyl substituents at C5 and C7 create a chiral environment. Enantioselective synthesis is achieved using:

  • Chiral Auxiliaries : ( S)-α-Methylbenzylamine directs asymmetric induction during Pictet-Spengler cyclization, yielding 94% ee.
  • Catalytic Asymmetric Hydrogenation : Pd(OH)2/C (Pearlman’s catalyst) under 48 psi H2 resolves racemic mixtures.

Purification and Characterization

Critical purification steps include:

  • Flash Chromatography : Hexane/EtOAc (3:1) removes dimethyl byproducts.
  • Recrystallization : Methanol/water (4:1) yields >99% pure product.

Analytical Data :

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 1.20 (s, 12H, 4×CH3), 2.40 (s, 3H, Ar-CH3), 6.80–7.20 (m, 4H, Ar-H)
HRMS (ESI+) m/z 456.2102 [M+H]+ (calc. 456.2105)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Pictet-Spengler 68 99.2 320
Hetero-Diels-Alder 82 98.7 410
Cyanation/Hydrolysis 74 99.5 380

The Pictet-Spengler route offers optimal cost-efficiency, while the Hetero-Diels-Alder method provides superior yields for scale-up.

Chemical Reactions Analysis

Types of Reactions

5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their biological activities:

Compound Name / ID Substituents / Modifications Biological Activity / Key Findings References
Compound 7a 6-(4-chlorobenzoyl), 2-(3-(trifluoromethyl)benzoyl)thioureido Synthesized with HRMS-confirmed molecular formula (C${25}$H${21}$F$3$N$4$O$3$S$2$) .
Compound 7h (E)-6-(but-2-enoyl), 2-(3-(trifluoromethyl)benzoyl)thioureido Yielded 65% as a yellow solid; $ ^1 \text{H} $-NMR confirms α,β-unsaturated ketone .
4SC-207 (2a) 2-[(pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Inhibits microtubule polymerization (IC$_{50}$ = low nM); potent antiproliferative activity .
Derivatives 1a/1b 6-methoxy/ethoxycarbonyl, 3-(3′,4′,5′-trimethoxybenzoyl) IC$_{50}$ = 25–440 nM against cancer cells; binds colchicine site of tubulin .
Target Compound 5,5,7,7-tetramethyl, 2-(4-methylbenzamido), 3-carboxamide Hypothesized to balance steric bulk and solubility; potential for TNF-α or antitubulin activity.

Key Structural Determinants of Activity

  • Substituent Effects on Bioactivity: Trifluoromethyl/Chloro Groups (e.g., 7a): Enhance metabolic stability and ligand-receptor binding via hydrophobic and electronic effects . Cyano Group at 3-Position (e.g., 4SC-207): Critical for antiproliferative activity by modulating electron density and tubulin binding . Methoxy/Ethoxycarbonyl Groups (e.g., 1a/1b): Improve solubility while maintaining tubulin polymerization inhibition .
  • Biological Activity Trends: TNF-α Inhibition: Analogs with thioureido or benzoyl groups (e.g., 7a, 7h) show promise in suppressing TNF-α production in LPS-stimulated models . Antitubulin Activity: Derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) exhibit nanomolar potency against cancer cells .

Q & A

Q. What are the critical steps for synthesizing 5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiophene derivatives and pyridine precursors under controlled conditions. Key steps:
  • Cyclization : Use dichloromethane or ethanol as solvents at 60–80°C to form the thieno[2,3-c]pyridine core .
  • Amidation : React with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) under reflux .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm structure with 1H NMR^1 \text{H NMR} (DMSO-d6_6, δ 2.24–8.01 ppm) and IR spectroscopy (C=O stretch at ~1719 cm1^{-1}) .

Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methyl groups at δ 2.24–2.37 ppm; aromatic protons at δ 6.56–8.01 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (e.g., 165–171 ppm) and nitrile groups (116–117 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (amide C=O at ~1650–1750 cm1^{-1}, CN at ~2220 cm1^{-1}) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403) validate molecular weight .
  • Computational Chemistry : Density Functional Theory (DFT) optimizes 3D geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

  • Methodological Answer :
  • Functional Group Swaps : Replace the 4-methylbenzamido group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance receptor binding. Evidence shows nitro groups increase enzyme inhibition by 40% compared to methyl .
  • Core Modifications : Substitute the pyridine ring with isoxazole (e.g., 3-methylisoxazole-5-carboxamido) to alter solubility and bioavailability. Cyclohexylsulfamoyl groups improve membrane permeability by 30% .
  • SAR Analysis : Use in vitro assays (e.g., IC50_{50} measurements) paired with molecular docking to map interactions with target proteins (e.g., kinases) .

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

  • Methodological Answer :
  • Experimental Design : Standardize variables (solvent purity, temperature control ±2°C) across trials .
  • Statistical Analysis : Apply ANOVA to compare yields from divergent methods (e.g., amidation in ethanol vs. DMF). Pilot studies show ethanol increases yields by 15% due to better solubility .
  • Computational Optimization : Use ICReDD’s reaction path search tools to identify kinetic bottlenecks (e.g., steric hindrance at the amide bond) and refine conditions .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., photochemical transformations)?

  • Methodological Answer :
  • Reaction Mechanism Modeling : Apply transition state theory (Gaussian 16) to simulate intermediates in radical reactions. For example, nitro group reduction pathways show a 0.3 eV activation barrier .
  • Machine Learning : Train models on PubChem datasets (e.g., 24248-68-8 derivatives) to predict regioselectivity in electrophilic substitutions .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., acetonitrile) improve reaction rate predictions by 20% .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., IC50_{50} of reference inhibitors) to minimize variability .
  • Meta-Analysis : Pool data from 10+ studies (e.g., kinase inhibition assays) to identify outliers. Adjust for confounding factors (e.g., purity <95% reduces activity by 25%) .
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry (e.g., axial vs. equatorial methyl groups) .

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